molecular formula C5H11NO B068218 (1-Aminocyclobutyl)methanol CAS No. 180205-34-9

(1-Aminocyclobutyl)methanol

Cat. No.: B068218
CAS No.: 180205-34-9
M. Wt: 101.15 g/mol
InChI Key: VRDXDROAZSDMSA-UHFFFAOYSA-N
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Description

(1-Aminocyclobutyl)methanol is an organic compound with the molecular formula C5H11NO It is characterized by a cyclobutane ring substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol typically involves the reaction of cyclobutanemethanol with ammonia under controlled conditions. The reaction is carried out at an appropriate temperature to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques. The process may include steps such as purification and isolation to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of cyclobutanecarboxylic acid or cyclobutanecarbaldehyde.

    Reduction: Formation of cyclobutylamine.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

(1-Aminocyclobutyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Aminocyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: (1-Aminocyclobutyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

(1-aminocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXDROAZSDMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616404
Record name (1-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180205-34-9
Record name (1-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-aminocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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